molecular formula C21H22FNO3S B2819493 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2034335-33-4

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Cat. No.: B2819493
CAS No.: 2034335-33-4
M. Wt: 387.47
InChI Key: KDGMAUAGEFUBDD-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a complex organic compound featuring a thiazepane ring, a cyclopropyl group, and a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a phenyl-substituted amine and a suitable sulfonyl chloride, the thiazepane ring can be formed via nucleophilic substitution followed by cyclization.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Fluorophenyl Group: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the cyclopropyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural motifs are common in many bioactive molecules, suggesting possible applications in drug discovery and development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone exerts its effects would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazepane Derivatives: Compounds with similar thiazepane rings but different substituents.

    Cyclopropyl Ketones: Compounds featuring the cyclopropyl ketone moiety.

    Fluorophenyl Compounds: Molecules containing the fluorophenyl group.

Uniqueness

The uniqueness of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone lies in its combination of these three distinct structural features, which may confer unique biological activities and chemical reactivity compared to other compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3S/c22-18-8-6-17(7-9-18)21(11-12-21)20(24)23-13-10-19(27(25,26)15-14-23)16-4-2-1-3-5-16/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGMAUAGEFUBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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